Nucleophilic Substitution Kinetics: Dimethyl vs. Diethyl
Dimethyl chlorothiophosphate (DMCTP) demonstrates significantly enhanced electrophilicity relative to its diethyl counterpart in nucleophilic substitution reactions. Kinetic studies reveal that DMCTP reacts with pyridine in acetonitrile at 35.0 °C with a second-order rate constant approximately 14 times greater than that observed for diethyl chlorothiophosphate under identical experimental conditions [1]. This rate enhancement is attributed to reduced steric hindrance around the phosphorus center, facilitating more rapid nucleophilic attack. The distinct Hammett and Brønsted plot characteristics (biphasic concave upward) observed for the P=S system of DMCTP further confirm a reaction mechanism that is quantitatively distinguishable from the P=O analogs [1].
| Evidence Dimension | Second-order rate constant (k₂) for pyridinolysis |
|---|---|
| Target Compound Data | k₂ (DMCTP) approximately 14-fold greater than diethyl analog (exact values: k₂(DMCTP) ≈ 14 × k₂(diethyl)) |
| Comparator Or Baseline | Diethyl chlorothiophosphate (CAS 2524-04-1) |
| Quantified Difference | Approximately 14-fold higher reactivity |
| Conditions | Reaction with pyridine in acetonitrile at 35.0 °C |
Why This Matters
Higher reaction rate translates to shorter batch cycle times and increased throughput in industrial thiophosphorylation processes, making DMCTP the more efficient choice for time-sensitive manufacturing.
- [1] Dey NK, Hoque MEU, Kim CK, Lee HW. Kinetics and mechanism of the pyridinolyses of dimethyl and diethyl chloro(thiono)phosphates in acetonitrile. Journal of Physical Organic Chemistry. 2010;23(11):1022-1028. View Source
